molecular formula C9H16Cl2N4 B2798322 (S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride CAS No. 1359965-49-3

(S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride

Cat. No.: B2798322
CAS No.: 1359965-49-3
M. Wt: 251.16
InChI Key: IPSSAJLJERXGTE-JZGIKJSDSA-N
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Description

(S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a pyrazine moiety, making it a valuable candidate for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Pyrazine Moiety: The pyrazine group is introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with the piperidine ring.

    Resolution of the Stereoisomer: The (S)-enantiomer is isolated using chiral resolution techniques, ensuring the desired stereochemistry.

    Formation of the Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the pyrazine or piperidine ring undergoes substitution with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms on the pyrazine or piperidine ring.

Scientific Research Applications

(S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride: The enantiomer of the compound with different stereochemistry.

    1-(Pyrazin-2-yl)piperidin-3-amine: The non-salt form of the compound.

    1-(Pyridin-2-yl)piperidin-3-amine: A similar compound with a pyridine ring instead of a pyrazine ring.

Uniqueness

(S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the pyrazine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3S)-1-pyrazin-2-ylpiperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c10-8-2-1-5-13(7-8)9-6-11-3-4-12-9;;/h3-4,6,8H,1-2,5,7,10H2;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSSAJLJERXGTE-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C2=NC=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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